molecular formula C9H7BrO3 B15285945 2-Acetyl-4-bromobenzoic acid

2-Acetyl-4-bromobenzoic acid

Cat. No.: B15285945
M. Wt: 243.05 g/mol
InChI Key: ZWNDIRMSBLVKTQ-UHFFFAOYSA-N
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Description

2-Acetyl-4-bromobenzoic acid is an organic compound with the molecular formula C9H7BrO3. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals. The compound is characterized by the presence of an acetyl group and a bromine atom attached to a benzoic acid core, making it a versatile building block in chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-4-bromobenzoic acid typically involves the bromination of benzoic acid derivatives followed by acetylation. One common method starts with the bromination of 4-bromobenzaldehyde, which is then subjected to an acetylation reaction using acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction conditions usually involve heating the mixture to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of environmentally benign solvents and catalysts is often preferred to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-4-bromobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 4-bromobenzoic acid, while reduction can produce 2-acetylbenzoic acid .

Scientific Research Applications

2-Acetyl-4-bromobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: It is involved in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Acetyl-4-bromobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can act as an electrophile, facilitating nucleophilic attack by biological molecules. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetyl-4-bromobenzoic acid is unique due to the presence of both an acetyl group and a bromine atom on the benzoic acid core. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in organic synthesis and scientific research .

Properties

Molecular Formula

C9H7BrO3

Molecular Weight

243.05 g/mol

IUPAC Name

2-acetyl-4-bromobenzoic acid

InChI

InChI=1S/C9H7BrO3/c1-5(11)8-4-6(10)2-3-7(8)9(12)13/h2-4H,1H3,(H,12,13)

InChI Key

ZWNDIRMSBLVKTQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Br)C(=O)O

Origin of Product

United States

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